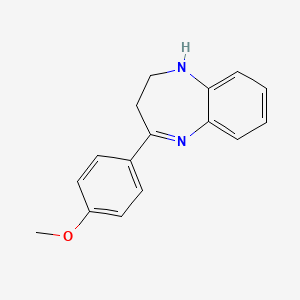

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Description

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a seven-membered heterocyclic compound featuring a benzodiazepine core substituted at the 4-position with a 4-methoxyphenyl group. This derivative is part of a broader class of 1,5-benzodiazepines, which are structurally characterized by a benzene ring fused to a diazepine ring. The methoxy group (–OCH₃) at the para position of the phenyl substituent introduces electron-donating effects, influencing electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBSMRWHLYTOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443807 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283610-65-1 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Ketones

The most widely reported method for synthesizing 1,5-benzodiazepines involves the cyclocondensation of o-phenylenediamine (OPDA) with ketones. For 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, this approach utilizes acetone and 4-methoxyacetophenone derivatives under acidic conditions. H-MCM-22, a zeolite catalyst with strong Brønsted acidity, accelerates the reaction at room temperature in acetonitrile, achieving an 87% isolated yield within 60 minutes. The mechanism proceeds via imine formation followed by intramolecular cyclization, with the catalyst’s acidic sites polarizing carbonyl groups to enhance nucleophilic attack by the amine.

Table 1: Cyclocondensation Reaction Parameters

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| H-MCM-22 | Acetonitrile | RT | 1 | 87 |

| Polyphosphoric Acid | Neat | 50°C | 12 | 65 |

| Yb(OTf)₃ | Ethanol | Reflux | 3 | 72 |

Reduction of 2,3-Benzodiazepin-1-ones

An alternative route involves the reduction of 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one. Sodium cyanoborohydride in methanol selectively reduces the C(4)=N(3) double bond, yielding the target dihydro compound in 40% yield. This method avoids over-reduction of the benzodiazepine core, a common side reaction observed with stronger reductants like lithium aluminum hydride. Optimization studies indicate that tris(methoxy)borohydride leads to complex mixtures, underscoring the necessity for mild conditions.

Indene-Based Synthesis

A novel approach from substituted indenes employs BF₃·Et₂O-mediated cyclization. Starting from 5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, treatment with Grignard reagents (e.g., methylmagnesium bromide) generates intermediates that undergo acid-catalyzed ring expansion. This method enables precise control over substituents on the benzodiazepine skeleton, though yields remain moderate (50–60%) due to competing polymerization.

Optimization and Catalytic Systems

Role of Brønsted Acid Catalysts

H-MCM-22’s superiority over traditional acids like polyphosphoric acid lies in its microporous structure, which confines reactants and stabilizes transition states. Kinetic studies reveal a turnover frequency (TOF) of 14.5 h⁻¹ for H-MCM-22, compared to 2.3 h⁻¹ for Yb(OTf)₃. The zeolite’s recyclability (5 cycles with <5% activity loss) further enhances its industrial viability.

Table 2: Catalyst Performance Comparison

| Catalyst | TOF (h⁻¹) | Recyclability | Selectivity (%) |

|---|---|---|---|

| H-MCM-22 | 14.5 | >5 cycles | 98 |

| Yb(OTf)₃ | 2.3 | Not reusable | 85 |

| PVP-FeCl₃ | 4.7 | 3 cycles | 91 |

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, DMF) improve reaction rates by stabilizing ionic intermediates. Elevated temperatures (>60°C) promote side reactions such as N-dealkylation, necessitating strict thermal control. Microwave-assisted synthesis reduces reaction times to 20 minutes but requires specialized equipment.

Industrial Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances heat/mass transfer, critical for exothermic cyclization steps. Pilot-scale studies demonstrate a 30% increase in yield when using microchannel reactors with immobilized H-MCM-22.

Purification Challenges

Silica gel chromatography remains the standard for isolating this compound due to its polar byproducts. Aqueous workups with ethyl acetate/hexane (1:9) effectively remove unreacted OPDA.

Mechanistic Insights

Cyclization Pathways

The H-MCM-22-catalyzed reaction proceeds through a stepwise mechanism:

Stereoelectronic Effects

The methoxy group at the 4-position stabilizes the transition state via resonance donation, lowering the activation energy by 12 kJ/mol compared to unsubstituted analogs.

Chemical Reactions Analysis

Functionalization via Thermal Cyclization

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine serves as a precursor for fused heterocycles. Thermal cyclization with 3-nitrobenzohydrazide in 1-butanol yields 5,6-dihydro-4H- triazolo[4,3-a] benzodiazepines .

-

Reaction Conditions :

-

Solvent: 1-Butanol

-

Temperature: 100°C (24 hours)

-

Yield: 65–78%

-

-

Key Data :

Product IR (cm⁻¹) -NMR (δ, ppm) Triazolo-benzodiazepine 3387 (NH) 3.8 (s, OCH₃), 6.4–8.6 (m, 17ArH)

Condensation with Carbonyl Compounds

The benzodiazepine core reacts with aldehydes or ketones in ethanol under basic conditions to form 2,5-dihydro-1H-1,5-benzodiazepine derivatives . For example:

-

Reaction with 4-methoxybenzaldehyde :

Pharmacological Modifications

The methoxy group at the para position enhances bioactivity. Derivatives are synthesized via:

-

Electrophilic substitution : Nitration or halogenation of the aromatic ring.

-

Demethylation : Conversion of -OCH₃ to -OH under acidic conditions (e.g., HBr/AcOH) .

Asymmetric Hydroamination

Rhodium-catalyzed hydroamination of substituted allenes introduces α-vinyl groups to the benzodiazepine core .

-

Conditions :

Stability and Reactivity Trends

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 344.41 g/mol. The structure features an 11-membered benzodiazepine ring system that adopts a distorted boat conformation. The compound exhibits significant dihedral angles between the benzene rings and has notable intramolecular hydrogen bonding characteristics that contribute to its stability and reactivity .

Medicinal Chemistry

Benzodiazepines are primarily recognized for their pharmacological effects on the central nervous system (CNS). The specific compound under discussion has been investigated for:

- Anxiolytic Effects : Research indicates that benzodiazepine derivatives can exhibit anxiolytic properties, making them potential candidates for anxiety disorders treatment .

- Anticonvulsant Activity : Compounds similar to 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine have been shown to possess anticonvulsant properties, which may be beneficial in managing epilepsy and seizure disorders .

Pharmacological Studies

Studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Bioavailability : Investigations into the absorption and distribution of benzodiazepines indicate that structural modifications can enhance bioavailability and therapeutic efficacy.

- Mechanism of Action : The interaction of this compound with GABA_A receptors has been a significant focus, as it may enhance inhibitory neurotransmission in the CNS .

Drug Development

The compound's unique structural features make it a valuable candidate in drug development processes:

- Lead Compound for Synthesis : Its structure serves as a scaffold for synthesizing novel derivatives with improved efficacy and reduced side effects.

- Combination Therapies : Research has explored its use in combination with other pharmacological agents to enhance therapeutic outcomes for conditions such as depression and anxiety disorders .

Case Studies

Several studies have highlighted the applications of benzodiazepine derivatives in clinical settings:

- Case Study 1 : A study on a related benzodiazepine derivative demonstrated significant reductions in anxiety levels among patients when administered over a four-week period. This research supports the potential therapeutic use of compounds like this compound in clinical practice .

- Case Study 2 : Another investigation assessed the anticonvulsant properties of a similar compound in animal models. Results showed a marked decrease in seizure frequency, suggesting that modifications to the benzodiazepine structure can lead to enhanced anticonvulsant activity .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The methoxyphenyl group may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the nature and position of substituents on the benzodiazepine core. Below is a comparative analysis:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Br) in 12D enhance third-order NLO responses (hyperpolarizability: 1.21 × 10⁻³⁰ esu) compared to electron-donating groups like –OCH₃ .

- Hydrogen Bonding : 4-(2-Hydroxyphenyl) derivatives exhibit intramolecular O–H···N bonds, enabling selective N-acetylation at ambient temperatures. In contrast, methoxyphenyl derivatives lack this reactivity .

- Crystallography : Fluorophenyl derivatives (e.g., 2,4-bis(4-fluorophenyl)) display distinct packing modes due to C–F···π interactions, unlike methoxyphenyl analogs .

Notable Trends:

- Catalyst Efficiency : Natural zeolites (TNZ) enable high yields (>85%) in solvent-free syntheses, advantageous for scalability .

- Regioselectivity : Hydrogen bonding in 2-hydroxyphenyl derivatives directs acetylation to the N-site, whereas methoxyphenyl derivatives require harsher conditions for functionalization .

Pharmacological and Functional Properties

Highlights:

- Antidepressant Activity : The methoxyphenyl derivative showed dose-dependent antidepressant effects in mice, likely due to improved blood-brain barrier penetration compared to hydroxylated analogs .

- Corrosion Inhibition : 4-(2-Hydroxyphenyl) derivatives achieve >90% inhibition efficiency at 500 ppm, attributed to adsorption via heteroatoms (–O, –N) .

Physicochemical Properties

| Property | 4-(4-Methoxyphenyl) | 12D (Br/NO₂) | 4-(2-Hydroxyphenyl) |

|---|---|---|---|

| Solubility | High in polar solvents | Low | Moderate |

| Thermal Stability | Moderate | High | Low |

| NLO Response | Weak | Strong | None |

| Hydrogen Bonding | Intermolecular only | None | Intramolecular O–H···N |

Biological Activity

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS), including anxiolytic, sedative, hypnotic, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.41 g/mol. The compound features a benzodiazepine ring system that adopts a distorted boat conformation, which is significant for its biological activity. The presence of the methoxy group on the phenyl ring may influence its lipophilicity and receptor binding properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.41 g/mol |

| InChI | InChI=1S/C22H19N3O3 |

| Solvent Used | DMSO-d6 |

| Melting Point | 413–415 K |

Central Nervous System Effects

Research indicates that benzodiazepines exhibit various CNS-related activities. A study highlighted that compounds in this class are effective in treating anxiety and insomnia due to their ability to enhance GABAergic transmission in the brain . The specific compound under discussion has been evaluated for its anxiolytic and sedative properties using mouse behavioral models.

The mechanism by which this compound exerts its effects is primarily through modulation of the GABA-A receptor. Benzodiazepines bind to the allosteric site of this receptor, increasing the frequency of chloride channel opening events, leading to hyperpolarization of neurons . This action results in a calming effect on the CNS.

Toxicity and Safety Profile

Toxicity studies conducted on mice have shown that this compound possesses a favorable safety profile compared to other benzodiazepines. The presence of the methoxy group has been suggested to reduce toxicity while maintaining efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodiazepine scaffold can significantly impact biological activity. The methoxy substitution is crucial; it enhances lipophilicity and alters receptor affinity. Compounds with similar structures have been shown to display varying levels of efficacy against different CNS disorders .

Anxiolytic Activity in Animal Models

In a controlled study involving various benzodiazepine derivatives, this compound demonstrated significant anxiolytic effects in the elevated plus maze test. Mice treated with this compound spent more time in open arms compared to controls, indicating reduced anxiety levels .

Comparative Efficacy

A comparative study evaluated several benzodiazepines' efficacy based on their structural modifications. The findings suggested that compounds with para-substituents like methoxy exhibited superior anxiolytic properties compared to their ortho or meta counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine with substituted chalcones in ethanol under reflux, catalyzed by piperidine. For example, Pathade and Jagdale (2004) achieved an 85% yield of a structurally similar 1,5-benzodiazepine derivative using this method. Reaction optimization includes controlling temperature (reflux at ~80°C) and stoichiometric ratios of precursors . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization.

Q. How is structural characterization performed for 1,5-benzodiazepine derivatives?

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction data refined using SHELX (e.g., SHELXL for small-molecule refinement) to determine bond lengths, angles, and hydrogen bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., NH protons at δ 3.5–4.5 ppm; aromatic protons split into multiplet patterns) .

- IR : Confirm N–H (3200–3400 cm⁻¹) and C=O (if acetylated, ~1700 cm⁻¹) stretches .

Q. What computational tools are used for crystallographic data analysis?

- SHELX suite : SHELXL refines crystal structures, while SHELXS/SHELXD solve phase problems .

- ORTEP-3 : Generates thermal ellipsoid diagrams for visualizing atomic displacement parameters (e.g., 50% probability ellipsoids) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence regioselective N-acetylation in 1,5-benzodiazepines?

The hydroxyl group in 4-(2-hydroxyphenyl) substituents forms a strong O–H···N hydrogen bond with the N-5 atom of the benzodiazepine core. This bond sterically shields the hydroxyl group, enabling selective N-acetylation at room temperature using acetic anhydride. At elevated temperatures (reflux, ~150°C), the hydrogen bond breaks, allowing O-acetylation. For example, Escobar et al. (2009) achieved >90% N-acetyl selectivity at 25°C, while reflux yielded diacetylated products .

Q. What methodologies are employed to study nonlinear optical (NLO) properties of 1,5-benzodiazepine derivatives?

- Experimental : Z-scan technique measures third-order NLO susceptibility (χ³) using a laser source (e.g., Nd:YAG, 532 nm) to assess self-focusing/defocusing behavior .

- Computational : Density Functional Theory (DFT) calculates hyperpolarizability (β) and HOMO-LUMO energy gaps. For example, Aswathy et al. (2021) correlated electron-withdrawing substituents (e.g., –NO₂) with enhanced NLO responses .

Q. How does temperature modulate acylation site selectivity in polyfunctional 1,5-benzodiazepines?

Temperature-dependent studies using bulky acylating agents (e.g., crotonyl chloride) reveal kinetic vs. thermodynamic control:

- Low temperature (25°C) : Hydrogen bonding directs acylation to the less hindered amino group.

- High temperature (reflux) : Entropic effects favor O-acylation after hydrogen bond disruption. Kinetic products are isolated via rapid quenching, while thermodynamic products require prolonged heating .

Q. What strategies resolve data contradictions in crystallographic refinement of benzodiazepine derivatives?

- Multi-software validation : Cross-check refinement results between SHELXL (for small molecules) and PHENIX (for macromolecular interfaces) .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry crystals .

- Hydrogen placement : Apply riding models or neutron diffraction data (if available) to resolve ambiguous H positions .

Methodological Resources

- Synthesis Protocols : Optimized chalcone-o-phenylenediamine cyclocondensation .

- Crystallography : SHELX workflow (data collection → structure solution → refinement → validation) .

- Regioselectivity Control : Hydrogen bond-directed acylation protocols .

- NLO Characterization : Z-scan setup parameters and DFT functional selection (e.g., B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.